synthesis of 2-Cyclopropylethylamine hydrochloride
synthesis of 2-Cyclopropylethylamine hydrochloride
An In-depth Technical Guide to the Synthesis of 2-Cyclopropylethylamine Hydrochloride
Abstract
2-Cyclopropylethylamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, appearing in the structure of various pharmaceutically active compounds. The incorporation of the cyclopropyl group can significantly influence a molecule's metabolic stability, potency, and binding affinity. This guide provides a comprehensive overview of the primary synthetic routes to 2-Cyclopropylethylamine hydrochloride, designed for researchers and drug development professionals. We will delve into two robust, field-proven strategies, starting from commercially available precursors. The discussion emphasizes the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis to aid in route selection for laboratory-scale synthesis and potential scale-up.
Introduction and Strategic Overview
The (C₅H₁₂ClN) presents a unique set of challenges, primarily centered on the efficient construction of the ethylamine side chain attached to the stable cyclopropane ring.[1] The target molecule is the hydrochloride salt of a primary amine, which enhances its stability and handling properties compared to the free base.
Two principal retrosynthetic disconnections guide the most common and practical synthetic approaches. Both pathways converge on the final amine, which is then converted to its hydrochloride salt.
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Route A: Nitrile Reduction Pathway. This strategy involves the reduction of a key intermediate, 2-cyclopropylacetonitrile. It is often favored for its directness.
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Route B: Carboxylic Acid Amidation-Reduction Pathway. This route begins with 2-cyclopropylacetic acid, which is converted to the corresponding amide and subsequently reduced.
This guide will explore both pathways, providing the necessary detail to replicate these syntheses and understand the underlying chemical principles.
Figure 1: High-level overview of the two primary synthetic routes to 2-Cyclopropylethylamine Hydrochloride.
Route A: The Nitrile Reduction Pathway
This approach is arguably the most direct. It hinges on the successful synthesis and subsequent reduction of the nitrile intermediate, 2-cyclopropylacetonitrile.
Synthesis of 2-Cyclopropylacetonitrile
2-Cyclopropylacetonitrile (also known as cyclopropylmethyl cyanide) is a crucial precursor.[2][3] While several methods exist for its preparation, a common and reliable method starts from cyclopropylmethyl bromide via nucleophilic substitution with an alkali metal cyanide.[4]
Causality of Experimental Choices:
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Reactants: Cyclopropylmethyl bromide is a readily available starting material. Sodium or potassium cyanide provides the nucleophilic cyanide anion.
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Phase-Transfer Catalyst (PTC): The reaction involves two immiscible phases (organic halide and aqueous cyanide). A PTC, such as a quaternary ammonium salt, is essential to transport the cyanide anion into the organic phase, dramatically accelerating the reaction and improving yields.[4]
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Solvent: A non-polar organic solvent like toluene is often used to dissolve the halide.
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Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., below 80°C) is critical to prevent side reactions, such as the formation of cyclobutyl cyanide through rearrangement, which is difficult to separate from the desired product.[4]
Experimental Protocol: Synthesis of 2-Cyclopropylacetonitrile
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Setup: Equip a round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.
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Charging Reagents: To the flask, add an aqueous solution of sodium cyanide (NaCN) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
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Addition of Halide: Begin vigorous stirring and add a solution of cyclopropylmethyl bromide in toluene dropwise via the dropping funnel, maintaining the internal temperature below 80°C.
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Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature for several hours until TLC or GC analysis indicates the consumption of the starting halide.
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Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene or another suitable solvent.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure 2-cyclopropylacetonitrile (boiling point: 142-144°C).[3]
Reduction of 2-Cyclopropylacetonitrile to 2-Cyclopropylethylamine
The conversion of the nitrile group to a primary amine is a standard transformation in organic synthesis. Two highly effective methods are the use of Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation.
LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines.[5][6]
Mechanistic Insight & Rationale:
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Reagent: LiAlH₄ serves as a source of the hydride ion (H⁻).[7]
-
Mechanism: The reaction proceeds via two sequential nucleophilic additions of hydride to the electrophilic carbon of the nitrile. The first addition forms an intermediate imine anion, which is rapidly reduced by a second hydride equivalent to a dianion. A careful aqueous workup then protonates the nitrogen to yield the primary amine.[8][9]
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory, as LiAlH₄ reacts violently with protic solvents, including water and alcohols.[6]
-
Safety: Extreme caution must be exercised. The reaction is highly exothermic and liberates flammable hydrogen gas upon quenching. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
Figure 2: Simplified mechanism for the LiAlH₄ reduction of a nitrile (R = Cyclopropylmethyl).
Experimental Protocol: LiAlH₄ Reduction
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Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (excess, e.g., 1.5-2.0 eq.) in anhydrous diethyl ether or THF.
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Addition: Cool the suspension in an ice bath. Add a solution of 2-cyclopropylacetonitrile in the same anhydrous solvent dropwise via a pressure-equalizing dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Quenching (Fieser workup): Cool the flask in an ice bath. Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Filter the solid salts and wash them thoroughly with ether. Combine the filtrate and washes, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 2-cyclopropylethylamine free base. Note: The free base is volatile; handle it with care.
Catalytic hydrogenation is a greener and often safer alternative to using metal hydrides, particularly for larger-scale operations.[10]
Rationale of Experimental Choices:
-
Catalyst: Raney Nickel is a common and effective catalyst for nitrile hydrogenation.[10] Other catalysts like Rhodium on alumina can also be used, sometimes in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.
-
Solvent: An alcoholic solvent like ethanol or methanol is typically used.
-
Hydrogen Source: The reaction is run under a positive pressure of hydrogen gas in a specialized hydrogenation apparatus (e.g., a Parr shaker).
-
Pressure & Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. Pressures of 50-100 psi and temperatures from ambient to 50°C are common starting points.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: Charge a high-pressure reaction vessel (autoclave or Parr shaker bottle) with 2-cyclopropylacetonitrile, the solvent (e.g., ethanol saturated with ammonia), and the hydrogenation catalyst (e.g., Raney Nickel, handled as a slurry).
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen to the desired level.
-
Reaction: Heat and/or agitate the mixture. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Workup: Once hydrogen uptake ceases, cool the vessel, vent the excess pressure, and purge with nitrogen.
-
Isolation: Carefully filter the catalyst from the reaction mixture (Note: Raney Nickel can be pyrophoric and should be filtered wet and never allowed to dry in air). Remove the solvent from the filtrate under reduced pressure to yield the crude amine.
Route B: The Amide Reduction Pathway
This alternative route begins with 2-cyclopropylacetic acid, which is readily available.[11][12]
Synthesis of 2-Cyclopropylacetamide
The carboxylic acid must first be converted to the primary amide. A standard, reliable method is to first activate the carboxylic acid by converting it to an acyl chloride, followed by amination.
Experimental Protocol: Synthesis of 2-Cyclopropylacetamide
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Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, add 2-cyclopropylacetic acid to an excess of thionyl chloride (SOCl₂). Gently reflux the mixture until gas evolution (HCl and SO₂) ceases. Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 2-cyclopropylacetyl chloride.
-
Amination: Cool the crude acyl chloride in an ice bath. Slowly and carefully add it to a stirred, concentrated aqueous solution of ammonium hydroxide. The amide will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it to yield 2-cyclopropylacetamide.
Reduction of 2-Cyclopropylacetamide
Similar to nitriles, amides are efficiently reduced to amines using LiAlH₄.[5] The mechanism involves the initial formation of a complex with the carbonyl oxygen, followed by hydride attack and elimination of an aluminate species to give an iminium ion, which is then reduced by a second hydride to the final amine.
Experimental Protocol: LiAlH₄ Reduction of Amide
The protocol is virtually identical to that described for the nitrile reduction (Section 2.2.1), with 2-cyclopropylacetamide used in place of 2-cyclopropylacetonitrile. The same setup, stoichiometry, reaction conditions, and cautious workup procedure apply.
Final Step: Hydrochloride Salt Formation
To obtain the final, stable product, the volatile free base amine must be converted to its hydrochloride salt.[13]
Experimental Protocol: Salt Formation
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Dissolution: Dissolve the crude 2-cyclopropylethylamine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath. Either bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until the solution is acidic (test with pH paper).
-
Precipitation: The 2-Cyclopropylethylamine hydrochloride will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold solvent (e.g., diethyl ether) to remove any non-basic impurities, and dry it under vacuum.
Data and Comparative Analysis
Proper characterization of the final product is essential to confirm its identity and purity.
Table 1: Physicochemical Properties of 2-Cyclopropylethylamine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1] |
| CAS Number | 89381-08-8 | [1] |
| Appearance | White to Off-White Solid | General Knowledge |
| Melting Point | 178-180°C | [14] |
Table 2: Comparative Analysis of Synthetic Routes
| Feature | Route A (Nitrile Reduction) | Route B (Amide Reduction) |
| Key Intermediate | 2-Cyclopropylacetonitrile | 2-Cyclopropylacetamide |
| Starting Material | Cyclopropylmethyl Halide | 2-Cyclopropylacetic Acid |
| Key Transformation | Nitrile Reduction (LiAlH₄ or H₂/Catalyst) | Amide Reduction (LiAlH₄) |
| Pros | More direct (fewer steps). Catalytic hydrogenation offers a "greener" option. | Starting material is an easily handled solid/liquid. |
| Cons | Nitrile synthesis can involve highly toxic cyanides. LiAlH₄ reduction requires stringent anhydrous conditions and safety precautions. | Longer synthetic sequence (3 steps vs. 2). Requires use of thionyl chloride and LiAlH₄. |
| Scalability | The catalytic hydrogenation variant is highly scalable. The LiAlH₄ variant is less so due to safety and workup issues. | Moderate. The use of LiAlH₄ can be challenging on a large scale. |
Conclusion
Both the nitrile reduction and the amide reduction pathways represent viable and effective strategies for the .
-
For laboratory-scale synthesis, the Nitrile Reduction Pathway via LiAlH₄ is often the quickest, provided the laboratory is well-equipped to handle moisture-sensitive and highly reactive reagents safely.
-
For larger-scale or process chemistry applications, the Nitrile Reduction Pathway via Catalytic Hydrogenation is superior due to its enhanced safety profile, simpler workup, and environmental advantages.
The choice of route will ultimately depend on the specific constraints of the project, including scale, available equipment, safety protocols, and cost of starting materials. This guide provides the foundational knowledge and detailed protocols for researchers to make an informed decision and successfully synthesize this important chemical building block.
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